2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide is a complex organic compound that features a fluorine atom, a diazinane ring, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the diazinane ring and the pyridine carboxamide group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or alcohols, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
N-phenylpyridine-4-carboxamide: A non-fluorinated analog with comparable structural features.
Diazinane derivatives: Compounds containing the diazinane ring, which share some chemical reactivity and biological activity.
Uniqueness
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide is unique due to the combination of its fluorine atom, diazinane ring, and pyridine carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-14-9-11(5-7-18-14)15(22)20-12-3-1-4-13(10-12)21-8-2-6-19-16(21)23/h1,3-5,7,9-10H,2,6,8H2,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSCDNKIAFZVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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